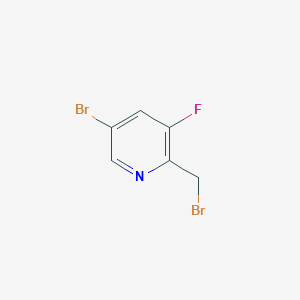
5-Bromo-2-(bromomethyl)-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(bromomethyl)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H4Br2FN It is a derivative of pyridine, where the pyridine ring is substituted with bromine, bromomethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(bromomethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 3-fluoropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(bromomethyl)-3-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative used in cross-coupling reactions.
5-Bromo-2-methylpyrimidine: Similar in structure but with a methyl group instead of a bromomethyl group.
5-Bromo-2-(bromomethyl)benzoate: A benzoate derivative with similar bromomethyl substitution.
Uniqueness
5-Bromo-2-(bromomethyl)-3-fluoropyridine is unique due to the presence of both bromomethyl and fluorine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H4Br2FN |
|---|---|
Peso molecular |
268.91 g/mol |
Nombre IUPAC |
5-bromo-2-(bromomethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
Clave InChI |
FFPIVPVFJCHOOB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
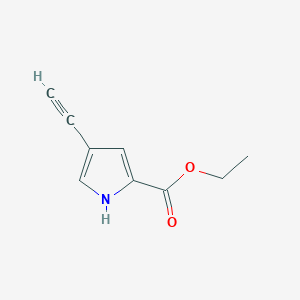
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
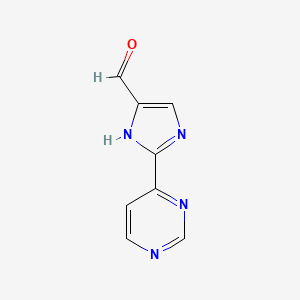
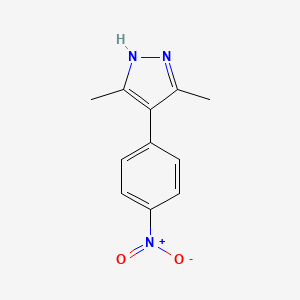
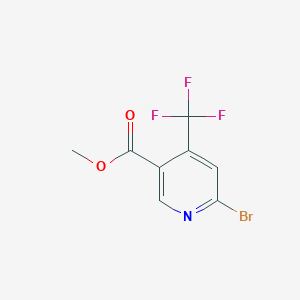
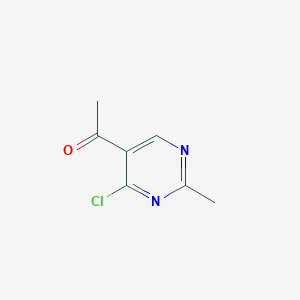
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
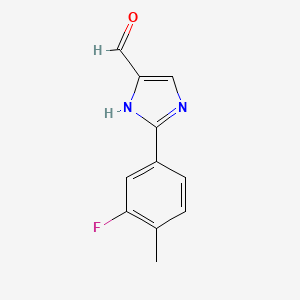
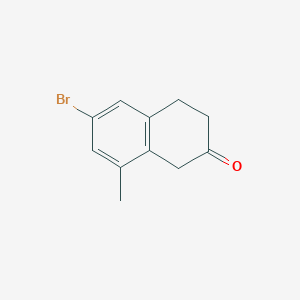
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)


